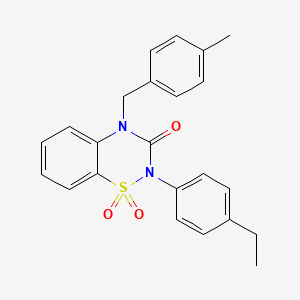
2-(4-ethylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthetic approach to creating 2-(4-ethylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves a multi-step reaction sequence. Typically, it begins with the condensation of 4-ethylbenzaldehyde and 4-methylbenzylamine in the presence of an acid catalyst to form an intermediate. This intermediate then undergoes a cyclization reaction with a suitable sulfur-containing reagent, under controlled conditions of temperature and pressure, to yield the final product.
Industrial Production Methods
On an industrial scale, the production would involve batch or continuous processes using high-efficiency reactors. The reaction conditions are optimized to maximize yield and purity, often involving solvent systems that ensure the stability of intermediates and the final product.
化学反応の分析
Types of Reactions
The compound 2-(4-ethylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is known to participate in several types of chemical reactions, including:
Oxidation: It can undergo oxidation reactions when exposed to strong oxidizing agents.
Reduction: Reduction reactions are possible, particularly affecting the nitrogen-sulfur bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions vary, but often involve halogenating agents, acids, or bases as catalysts.
Major Products Formed
The primary products formed from these reactions are typically substituted benzene derivatives or sulfur-nitrogen ring-opened compounds.
科学的研究の応用
2-(4-ethylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has a range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its stable ring structure.
Medicine: Investigated for pharmacological properties such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the manufacture of specialty chemicals and materials with unique electronic properties.
作用機序
The compound’s mechanism of action is largely influenced by its ability to interact with biological macromolecules. It is thought to bind to specific protein receptors or enzymes, altering their function. The molecular pathways involved often include inhibition or activation of enzymatic activities, depending on the compound's structure and the target's active sites.
類似化合物との比較
Unique Characteristics
Compared to similar compounds such as benzothiadiazine derivatives, 2-(4-ethylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide exhibits unique substitution patterns on its benzene rings, conferring distinct chemical reactivity and biological activity.
List of Similar Compounds
2H-1,2,4-benzothiadiazine-3(4H)-one 1,1-dioxide
2-phenyl-4-benzyl-2H-1,2,4-benzothiadiazine-3(4H)-one 1,1-dioxide
2-(4-methylphenyl)-4-phenyl-2H-1,2,4-benzothiadiazine-3(4H)-one 1,1-dioxide
This compound offers a playground for chemists, biologists, and pharmacologists alike. Pretty fascinating, don’t you think?
特性
IUPAC Name |
2-(4-ethylphenyl)-4-[(4-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-3-18-12-14-20(15-13-18)25-23(26)24(16-19-10-8-17(2)9-11-19)21-6-4-5-7-22(21)29(25,27)28/h4-15H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYRECDLVJJBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














